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molecular formula C10H10BrNO3 B2811003 Methyl 5-acetamido-2-bromobenzoate CAS No. 521069-39-6

Methyl 5-acetamido-2-bromobenzoate

Cat. No. B2811003
M. Wt: 272.098
InChI Key: WZEICCRWPIHKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193187B2

Procedure details

Methyl 5-amino-2-bromobenzoate (Reference Compound No. 1-(1), 21.0 g, 91.2 mmol) and triethylamine (19.0 mL, 137 mmol) were dissolved in anhydrous dichloromethane (450 mL), acetyl chloride (13.0 mL, 182 mmol) was added dropwise over 30 minutes under ice cooling, and then the mixture was stirred at 0° C. for 2 hours. The reaction mixture was washed with water (200 mL, twice), saturated aqueous sodium hydrogen carbonate solution (200 mL, twice), and saturated brine (200 mL) successively, dried over anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure. The obtained residue was filtered with hexane-ethyl acetate (20:1) to give the titled reference compound (24.2 g) as a pale yellow solid. (Yield 98%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Br:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].C(N(CC)CC)C.[C:20](Cl)(=[O:22])[CH3:21]>ClCCl>[C:20]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([Br:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])(=[O:22])[CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)OC)C1)Br
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
450 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water (200 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice), saturated aqueous sodium hydrogen carbonate solution (200 mL, twice), and saturated brine (200 mL) successively, dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The obtained residue was filtered with hexane-ethyl acetate (20:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NC=1C=CC(=C(C(=O)OC)C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 24.2 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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